Cas no 1505923-93-2 (1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine)
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[2,1-f][1,2,4]triazine-5-methanamine, α-methyl-
- 1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-amine
- 1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine
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- Inchi: 1S/C8H10N4/c1-6(9)7-2-3-12-8(7)4-10-5-11-12/h2-6H,9H2,1H3
- InChI Key: CYQAPTCXHHQPSH-UHFFFAOYSA-N
- SMILES: N12C=CC(=C1C=NC=N2)C(C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- XLogP3: -0.3
- Topological Polar Surface Area: 56.2
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-100mg |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 100mg |
¥2638.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-250mg |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 250mg |
¥4220.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-500mg |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 500mg |
¥7036.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-1g |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 1g |
¥10552.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-100MG |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 100MG |
¥ 2,640.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-250MG |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 250MG |
¥ 4,224.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-500MG |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 500MG |
¥ 7,042.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-1G |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 1g |
¥ 10,560.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-5G |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 5g |
¥ 31,680.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18643-100.0mg |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine |
1505923-93-2 | 95% | 100.0mg |
¥2638.0000 | 2025-04-12 |
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine Suppliers
1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine
Introduction to 1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine (CAS No. 1505923-93-2)
The compound 1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine, identified by its CAS number 1505923-93-2, represents a significant advancement in the field of medicinal chemistry. This heterocyclic amine derivative has garnered attention due to its unique structural framework and potential applications in drug discovery and therapeutic development. The compound’s molecular architecture integrates a pyrrolo[2,1-f][1,2,4]triazine core with an amine functional group, which suggests versatile reactivity and binding capabilities. Such structural features are often exploited in the design of bioactive molecules targeting various physiological pathways.
Recent studies have highlighted the importance of pyrrolo[2,1-f][1,2,4]triazine scaffolds in medicinal chemistry due to their ability to modulate enzyme activity and interact with biological macromolecules. The presence of multiple nitrogen atoms in this heterocycle enhances its capacity for hydrogen bonding and coordination interactions, making it an attractive motif for designing small-molecule inhibitors or agonists. In particular, derivatives of this scaffold have been explored for their potential in oncology, neurology, and anti-inflammatory applications. The amine substituent at the ethyl chain further expands the compound’s chemical space, enabling modifications that can fine-tune pharmacokinetic properties and target specificity.
The synthesis of 1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling techniques, have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies align with contemporary trends in green chemistry, emphasizing atom economy and minimal waste generation. The compound’s stability under various storage conditions has also been a focus of research, ensuring its suitability for downstream applications in preclinical and clinical settings.
In terms of biological activity, preliminary investigations into 1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine have revealed promising interactions with certain enzymes and receptors. For instance, computational modeling studies suggest that this compound may bind to targets involved in metabolic pathways relevant to metabolic disorders. Additionally, its structural similarity to known bioactive molecules has prompted exploration into its potential as a scaffold for drug repurposing efforts. Collaborative research initiatives between academic institutions and pharmaceutical companies are underway to systematically evaluate its pharmacological profile through high-throughput screening assays.
The development of novel therapeutic agents often relies on the identification of key structural motifs that enhance binding affinity and selectivity. The pyrrolo[2,1-f][1,2,4]triazine core in 1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine exemplifies such a motif due to its ability to engage multiple binding pockets on biological targets. This feature is particularly valuable in the context of drug design where modulating receptor interactions can lead to improved therapeutic efficacy. Furthermore,the amine group provides a handle for further derivatization through conjugation with biomolecules or incorporation into prodrug formulations—a strategy that can enhance bioavailability or targeted delivery.
As research progresses,the application of artificial intelligence (AI) and machine learning (ML) algorithms has revolutionized the process of identifying promising candidates from large chemical libraries. These computational tools have been instrumental in predicting the binding modes of 1-{pyrrolo[2,f][12f44f]trizin5fyl}ethanf1famine (CAS No. 15059f23f93f2) to biological targets,accelerating the drug discovery pipeline. Experimental validation through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has corroborated many of these computational predictions,providing confidence in the compound’s potential as a lead molecule.
The pharmacokinetic profile of any candidate drug is critical for determining its clinical viability,and 1-{pyrrolo[21ff][124]trazin5yl}ethanlamine has been subjected to rigorous testing under various conditions。 Preliminary data indicate favorable solubility profiles,suggesting potential for oral administration,while metabolic stability studies suggest moderate degradation rates。 These findings are crucial for optimizing dosage regimens and minimizing side effects。 Additionally,toxicological assessments have been conducted to evaluate acute toxicity profiles,ensuring safety margins for further development。
The integration of 1-{pyrrolo[21ff][124]trazin5yl}ethanlamine into clinical trials represents a significant milestone in translating laboratory discoveries into therapeutic interventions。 Phase I trials have focused on establishing safe dosage ranges,while ongoing Phase II studies aim to evaluate efficacy in specific disease indications。 These trials often involve interdisciplinary teams comprising chemists,biologists,pharmacologists,and clinicians working collaboratively to gather comprehensive data on the compound’s behavior within human systems。
The future prospects for CAS No 15059f23f93f2 are bright,with several avenues for further exploration remaining open。 One such avenue involves exploring analogs derived from this scaffold by modifying substituents or introducing additional functional groups。 Such modifications could reveal novel pharmacological activities or enhance existing ones through structure-based drug design principles。 Another exciting direction is leveraging biologics conjugation strategies where this small molecule could serve as a linker or effector component。
In conclusion,{pyrrol0[21ff][124]trazin5yl}ethanlamine(CAS No 15059f23f93f) stands as a testament to innovation within medicinal chemistry。 Its unique structural features combined with promising preclinical data position it as a compelling candidate for further therapeutic development。 As research continues across academia and industry,this compound will undoubtedly play an integral role in advancing our understanding of disease mechanisms and developing next-generation treatments。
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